molecular formula C7H11Cl3N2 B026383 5-(Aminomethyl)-2-chloroaniline dihydrochloride CAS No. 102677-74-7

5-(Aminomethyl)-2-chloroaniline dihydrochloride

Cat. No.: B026383
CAS No.: 102677-74-7
M. Wt: 229.5 g/mol
InChI Key: GGRUHFCZFKLAJR-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-benzenemethanamine dihydrochloride is an organic compound with the molecular formula C7H11Cl3N2. It is a white crystalline powder that is soluble in water and commonly used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-benzenemethanamine dihydrochloride typically involves the reaction of 3-Amino-4-chlorobenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-chloro-benzenemethanamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-benzenemethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives and substituted benzene compounds .

Scientific Research Applications

3-Amino-4-chloro-benzenemethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorobenzylamine
  • 3-Amino-4-chlorophenylamine
  • 3-Amino-4-chlorobenzamide

Uniqueness

3-Amino-4-chloro-benzenemethanamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications. Its dihydrochloride form enhances its solubility in water, making it more versatile in different experimental conditions .

Properties

IUPAC Name

5-(aminomethyl)-2-chloroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-2-1-5(4-9)3-7(6)10;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRUHFCZFKLAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541523
Record name 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102677-74-7
Record name 5-(Aminomethyl)-2-chloroaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-chloroaniline dihydrochloride
Reactant of Route 2
5-(Aminomethyl)-2-chloroaniline dihydrochloride
Reactant of Route 3
5-(Aminomethyl)-2-chloroaniline dihydrochloride
Reactant of Route 4
5-(Aminomethyl)-2-chloroaniline dihydrochloride
Reactant of Route 5
5-(Aminomethyl)-2-chloroaniline dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)-2-chloroaniline dihydrochloride

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